Scaffold Antitumor Potency Baseline: Non-Fluorinated Parent Demonstrates Sub-Micromolar IC50 Across Four Cancer Cell Lines, Establishing Benchmark for Fluorinated Analog Evaluation
The non-fluorinated parent compound 4-(3-pyrrolinomethyl)benzophenone (CAS 898763-69-4, Compound 1 in Lei et al. 2024) exhibited very strong inhibitory activity against HL-60 (promyelocytic leukemia), A-549 (lung cancer), SMMC-7721 (hepatocarcinoma), and SW480 (colon cancer) cells, with IC50 values of 0.48, 0.82, 0.26, and 0.99 μM, respectively [1]. In the same assay, the clinical reference cisplatin showed IC50 values of 2.50, 10.10, 8.68, and 17.70 μM against these cell lines, meaning the parent scaffold was 5.2-fold (HL-60), 12.3-fold (A-549), 33.4-fold (SMMC-7721), and 17.9-fold (SW480) more potent than cisplatin in these models [1]. While the target compound 898764-07-3 has not yet been tested in this specific panel, this scaffold-level antitumor potency provides a quantitative baseline against which the 3-fluoro substitution's impact can be systematically assessed.
| Evidence Dimension | In vitro antitumor potency (IC50) of non-fluorinated parent scaffold |
|---|---|
| Target Compound Data | No direct data for CAS 898764-07-3 (3-fluoro derivative) in this assay panel |
| Comparator Or Baseline | Non-fluorinated parent 4-(3-pyrrolinomethyl)benzophenone (CAS 898763-69-4) IC50: HL-60 0.48±0.068 μM, A-549 0.82±0.038 μM, SMMC-7721 0.26±0.15 μM, SW480 0.99±0.045 μM, MDA-MB-231 9.97±0.23 μM. Cisplatin IC50: HL-60 2.50±0.044 μM, A-549 10.10±0.34 μM, SMMC-7721 8.68±0.36 μM, SW480 17.70±0.47 μM. |
| Quantified Difference | Parent scaffold 5.2× to 33.4× more potent than cisplatin across cell lines; 3-fluoro impact remains to be quantified |
| Conditions | MTT assay; compounds tested at 40 μM initial concentration against five human cancer cell lines (HL-60, A-549, SMMC-7721, MDA-MB-231, SW480); IC50 determined when inhibitory percentage >50%; cisplatin and paclitaxel as positive controls. |
Why This Matters
The non-fluorinated parent scaffold has demonstrated single-digit micromolar to sub-micromolar antitumor potency exceeding cisplatin, establishing this chemotype as a valid starting point for fluorinated analog optimization in cancer probe development.
- [1] Lei C, Yang W, Lin Z, Tao Y, Ye R, Jiang Y, Chen Y, Zhou B. Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Adv. 2024;14:20339-20350. DOI: 10.1039/D4RA02797C. (See Table 2 for IC50 data and Table 1 for inhibitory percentages.) View Source
